REACTION_CXSMILES
|
C([N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([CH:13]([CH3:15])[CH3:14])[CH:11]=2)[C:6](=[O:16])[CH:5]=[C:4]1[C:17]([OH:19])=[O:18])C.[OH-].[Na+]>>[CH3:15][CH:13]([C:10]1[CH:11]=[C:12]2[C:7]([C:6](=[O:16])[CH:5]=[C:4]([C:17]([OH:19])=[O:18])[NH:3]2)=[CH:8][CH:9]=1)[CH3:14] |f:1.2|
|
Name
|
ethyl 7-(1-methylethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(=CC(C2=CC=C(C=C12)C(C)C)=O)C(=O)O
|
Name
|
|
Quantity
|
0.308 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=CC=C2C(C=C(NC2=C1)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.378 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |